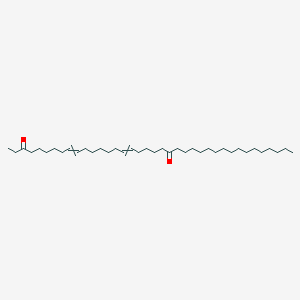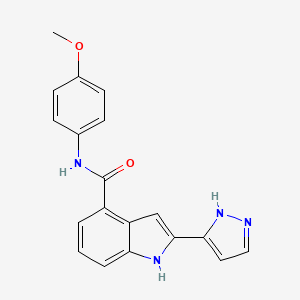![molecular formula C8H10Br2O B14207253 3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 832110-92-6](/img/structure/B14207253.png)
3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-ethenyl-7-oxabicyclo[410]heptane is a chemical compound with the molecular formula C8H10OBr2 It is a member of the oxabicycloheptane family, characterized by a bicyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 1-ethenyl-7-oxabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and maintenance of specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions in specialized reactors. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. Advanced techniques such as continuous flow reactors and automated control systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and bromine atoms play a crucial role in its reactivity and binding affinity. The pathways involved in its action include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane: Similar in structure but with a methyl group instead of an ethenyl group.
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane: Lacks the ethenyl group, making it less reactive in certain reactions.
Uniqueness
3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane is unique due to its ethenyl group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
832110-92-6 |
|---|---|
Molecular Formula |
C8H10Br2O |
Molecular Weight |
281.97 g/mol |
IUPAC Name |
3,4-dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H10Br2O/c1-2-8-4-6(10)5(9)3-7(8)11-8/h2,5-7H,1,3-4H2 |
InChI Key |
QIBBVSLIIWVWKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CC(C(CC1O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


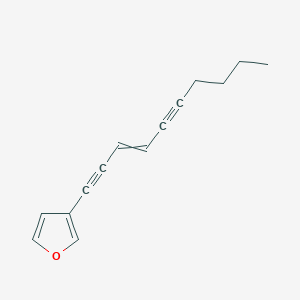
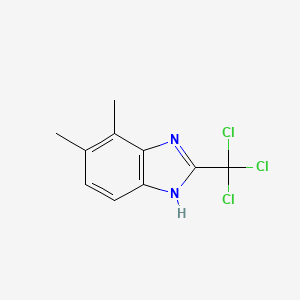
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
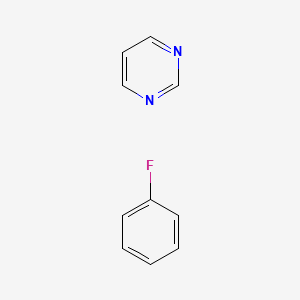
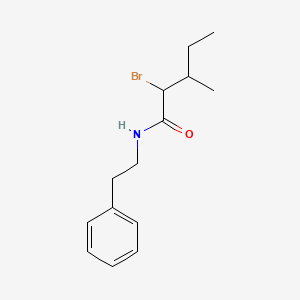
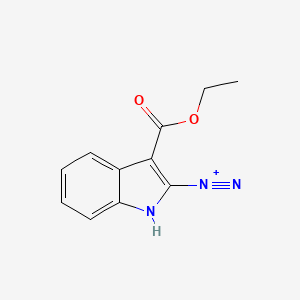
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
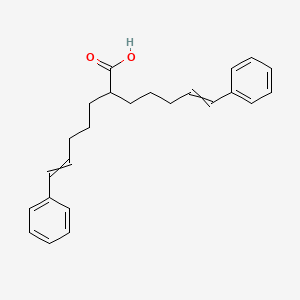
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
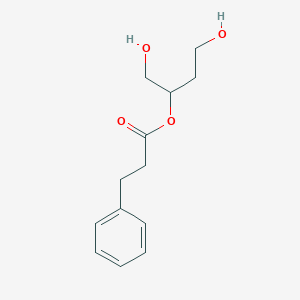
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
